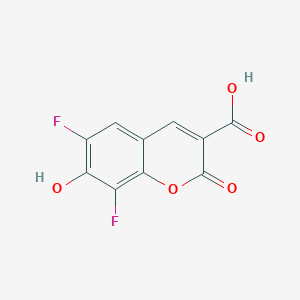
Pacific blue
Overview
Description
Synthesis Analysis
Pacific Blue, a fluorescent dye, has been a subject of interest due to its unique properties and applications in biological research. The synthesis of novel fluorinated coumarins, including this compound, showcases advanced photophysical properties, making them superior for use as reporter molecules in biological systems. These dyes, like this compound, exhibit high quantum yields and photostability, crucial for biological imaging and analysis (Sun, Gee, & Haugland, 1998).
Molecular Structure Analysis
The molecular structure of this compound plays a critical role in its function as a fluorescent dye. Its structure, similar to other fluorinated coumarins, allows for efficient energy absorption and emission, making it an excellent candidate for fluorescence-based applications. The detailed molecular structure analysis enables researchers to understand the interactions between this compound and various biological targets, facilitating specific labeling and imaging techniques.
Chemical Reactions and Properties
This compound's chemical reactions and properties are pivotal in its application in scientific research. The dye's ability to undergo specific reactions, such as binding to proteins or nucleic acids, underlies its utility in labeling and detection protocols. For instance, the mutation of a gatekeeper residue in E. coli lipoic acid ligase expands substrate specificity, allowing the enzyme to recognize and ligate this compound efficiently, demonstrating the dye's versatility in bioconjugation techniques (Cohen, Thompson, & Ting, 2011).
Physical Properties Analysis
The physical properties of this compound, including its solubility, stability, and fluorescence characteristics, are essential for its practical applications. Its high quantum yield and specific excitation and emission wavelengths make it an ideal dye for fluorescence microscopy and flow cytometry. The stability of this compound under various conditions is also crucial for its use in long-term studies and spaceflight missions, where it serves as a fluorescent probe for the detection of biological molecules (Stockton et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with amines and amino acids, are fundamental to its role in bioanalytical techniques. The optimization of fluorescence labeling of trace analytes, including amino acids with this compound, demonstrates the dye's capability for high-sensitivity bioanalysis. This optimization is vital for applications in detecting amino acid biosignatures in extraterrestrial samples, showcasing the dye's potential in astrobiology and the search for life beyond Earth (Casto-Boggess et al., 2021).
Scientific Research Applications
Photophysical Properties and Biological Applications Pacific Blue dye, a novel fluorinated fluorescent dye, demonstrates superior photophysical properties like high quantum yields and photostability. These properties make it an exceptional candidate for use as a reporter molecule in biological systems (Sun, Gee, & Haugland, 1998).
Enhanced Flow Cytometry Applications The this compound dye is instrumental in polychromatic flow cytometry, offering improved brightness and minimal compensation when paired with Pacific Orange dye. This combination is particularly effective in immunophenotyping and allows for greater multiplexing in flow cytometry experiments (Buller, Liu, Yue, Bradford, & Godfrey, 2006).
Seabird Bycatch Mitigation in Fisheries In the context of environmental conservation, this compound dye has been used in pelagic longline fisheries as a seabird bycatch mitigation technique. The application of the dye to baits makes them less visible and attractive to seabirds, thus reducing accidental bird catches (Cocking, Double, Milburn, & Brando, 2008).
Enhanced Brightness in Cell Analysis this compound dye, particularly its chlorinated derivative, shows enhanced brightness in cell analysis applications. This characteristic makes it a preferable option over other dyes for flow cytometry assays and other cell-subsetting applications (Abrams, 2008).
Mechanism of Action
Target of Action
Pacific Blue is a fluorescent dye that is primarily used for labeling proteins, peptides, and other biomolecules . The primary target of this compound is the amine group present in these biomolecules . The dye forms a covalent bond with the amine group, resulting in a stable, fluorescent conjugate .
Mode of Action
The mode of action of this compound involves a chemical reaction between the dye and the amine group of the target biomolecule . This compound is an amine-reactive dye, and it contains a succinimidyl ester group . This group reacts with the amine group in the target biomolecule, forming a stable covalent bond . The result is a fluorescent conjugate that can be detected using specific wavelengths of light .
Biochemical Pathways
Instead, it serves as a tool for visualizing and tracking the behavior of labeled biomolecules in various biological systems . By attaching to biomolecules, this compound allows researchers to study the roles and functions of these molecules in different biochemical pathways.
Pharmacokinetics
For instance, this compound has a maximum excitation/emission wavelength of approximately 410/455 nm , which allows it to be excited by the 405 nm spectral line of a violet laser . This property is crucial for its detection in fluorescence microscopy and flow cytometry applications .
Result of Action
The primary result of this compound’s action is the creation of fluorescent conjugates that can be visualized under specific light conditions . These conjugates can be used to track the movement and interactions of labeled biomolecules in a biological system, providing valuable insights into cellular processes and functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the fluorescence of this compound conjugates can be affected by the pH of the environment . Moreover, the stability of the dye can be influenced by factors such as temperature and light exposure . Therefore, appropriate storage and handling conditions are crucial for maintaining the effectiveness of this compound .
Safety and Hazards
Future Directions
The term “Pacific Blue” is also used in the context of the Pacific region’s strategic initiatives. The 2050 Strategy for the Blue Pacific Continent sets out a long-term approach to working together as a region . It frames regional cooperation and broader action around key thematic areas .
Relevant Papers
There are several papers related to “this compound”. For instance, the paper titled “Retail Guidelines review - issues paper submission - this compound” discusses the retail guidelines review and the issues related to it . Another paper titled “PBSP Technical Working Paper 1 v6” discusses the this compound Shipping Partnership .
Biochemical Analysis
Biochemical Properties
Pacific Blue plays a crucial role in biochemical reactions as a fluorescent dye. It is often conjugated to antibodies, peptides, proteins, tracers, and amplification substrates for cellular labeling and detection . The compound interacts with various biomolecules, including proteins and antibodies, through covalent bonding. These interactions facilitate the visualization and quantification of specific cellular components, making this compound an essential tool in biochemical assays.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its fluorescent properties. When excited by a violet laser at 405 nm, the compound emits blue fluorescence at 452 nm . This fluorescence is used to detect and quantify specific biomolecules in cells. The binding interactions with antibodies and proteins enable the precise targeting of cellular components, facilitating detailed molecular analysis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known for its photostability, which ensures consistent fluorescence signals during experiments . Prolonged exposure to light or suboptimal storage conditions can lead to degradation, affecting its performance in long-term studies.
properties
IUPAC Name |
6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNDHICBIRRPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337443 | |
| Record name | 6,8-Difluoro-7-hydroxy-3-carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215868-31-8 | |
| Record name | 6,8-Difluoro-7-hydroxy-3-carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Pacific Blue particularly suitable for biological studies?
A1: this compound exhibits bright blue fluorescence even in biological environments due to its low pKa of 3.7. This allows it to be fully deprotonated at neutral pH, unlike many other 7-hydroxycoumarins that require a pH of 10 or higher for optimal fluorescence [].
Q2: How is this compound utilized in Förster Resonance Energy Transfer (FRET) experiments?
A2: this compound acts as an efficient FRET donor with an excitation maximum around 405 nm. When paired with a suitable acceptor like Pennsylvania Green, energy transfer occurs if the fluorophores are close in proximity and the linker remains intact, resulting in emission at ~530 nm. This enables the study of biomolecular interactions and conformational changes [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H4F2O3, and its molecular weight is 210.12 g/mol.
Q4: What are the key spectroscopic properties of this compound?
A4: this compound exhibits a maximum absorbance around 405 nm and an emission maximum around 460 nm [, , ]. It possesses a high quantum yield, contributing to its brightness at low concentrations [].
Q5: How does varnish affect the stability of this compound in nail polish applications?
A5: Applying varnish over nail polish containing this compound has been shown to inhibit discoloration and slow down ageing caused by UV exposure [].
Q6: Can this compound be used as a probe in enzymatic reactions?
A6: While this compound itself isn't directly involved in enzymatic reactions, its structure allows for chemical modifications that enable its use in enzyme-mediated labeling strategies. For example, researchers have engineered a double mutant of E. coli lipoic acid ligase ((E20G/W37T)LplA) that can ligate this compound onto a specific peptide tag, facilitating protein labeling within living cells [, ].
A6: While the provided research doesn't explicitly delve into detailed computational studies on this compound, its well-defined structure and spectral properties make it amenable to computational modeling techniques. Future research could explore molecular dynamics simulations to understand its interactions with biomolecules or develop quantitative structure-activity relationship (QSAR) models for optimizing its derivatives.
Q7: How does the structure of this compound contribute to its fluorescence at physiological pH?
A7: The two fluorine atoms in this compound significantly increase its acidity compared to 7-hydroxycoumarin. This results in a lower pKa, allowing it to be readily deprotonated and fluoresce optimally at physiological pH [, ].
Q8: How does UV exposure affect the stability of this compound in paint applications?
A7: Studies have shown that this compound used in paint formulations is susceptible to photodegradation upon UV exposure. This degradation leads to discoloration, primarily a reduction in blue hues, and structural changes evident in FT-IR spectroscopy analysis [].
A8: The provided research focuses on the scientific aspects of this compound and doesn't delve into specific SHE regulations. Researchers should consult relevant safety data sheets and regulatory guidelines for handling and disposal of this compound and its derivatives.
A8: The available research primarily focuses on this compound's applications as a fluorescent probe and doesn't provide data on its PK/PD properties.
Q9: Can this compound be used to study protein localization in living cells?
A10: Yes, this compound has been successfully employed to label recombinant proteins in living cells. When conjugated to a suitable ligand and utilized with the engineered ligase (E20G/W37T)LplA, it enables visualization of protein localization in various cellular compartments, including the cell surface and acidic endosomes [].
A9: The provided research does not cover resistance mechanisms related to this compound, as it primarily focuses on its applications as a fluorescent probe.
A9: While the research doesn't provide detailed toxicological data, researchers should handle this compound and its derivatives with caution, following appropriate laboratory safety practices.
A13: While not a drug itself, this compound's application in protein labeling through enzymatic ligation showcases a targeted delivery strategy. The engineered ligase ((E20G/W37T)LplA) specifically recognizes and attaches this compound to a specific peptide tag fused to the protein of interest, enabling precise labeling within complex biological environments [].
A9: While not directly discussed as a biomarker itself, this compound's ability to participate in FRET allows its use in developing sensitive diagnostic tools. For example, by linking this compound and an acceptor fluorophore to specific biomolecules, their interaction can be monitored through FRET changes, potentially serving as a diagnostic indicator.
Q10: What analytical techniques are used to study this compound and its applications?
A10: Several analytical techniques are employed in the research, including:
- Fluorescence spectroscopy: This technique is crucial for characterizing the excitation and emission spectra of this compound and its conjugates, enabling the study of binding interactions, and monitoring FRET efficiency [, , ].
- Confocal microscopy: Researchers use confocal microscopy to visualize the localization and distribution of this compound-labeled proteins within living cells [].
- Flow cytometry: this compound serves as a valuable fluorophore in flow cytometry, allowing the identification and quantification of specific cell populations based on their fluorescent labeling [, , ].
- Isotachophoresis (ITP): This technique, coupled with this compound's fluorescence, enables the preconcentration and sensitive detection of target analytes in microfluidic devices, particularly relevant for biological and chemical analyses [].
- Capillary electrophoresis (CE): Researchers utilize CE with laser-induced fluorescence (LIF) detection to separate and quantify this compound-labeled amino acids with high sensitivity, demonstrating its potential for analyzing biosignatures in various samples [].
A10: The provided research primarily focuses on this compound's applications in controlled laboratory settings and doesn't explicitly address its environmental impact. Further studies are needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.
A10: While not explicitly detailed, the research implies the use of validated analytical methods for characterizing this compound and its applications. For instance, studies employing fluorescence spectroscopy and flow cytometry adhere to established standards and controls to ensure data accuracy and reliability.
A10: The development and application of this compound as a research tool necessitate stringent quality control measures during its synthesis and formulation. Manufacturers and researchers need to ensure batch-to-batch consistency in purity, spectral properties, and reactivity to maintain experimental reproducibility and reliable results.
A10: The available research primarily focuses on this compound's use as a fluorescent tool and doesn't provide specific information regarding its potential immunogenicity.
A10: The research primarily focuses on this compound's use as a fluorescent tool and doesn't provide specific information regarding its potential for drug-transporter interactions.
A10: The research primarily focuses on this compound's use as a fluorescent tool and doesn't provide specific information regarding its potential to induce or inhibit drug-metabolizing enzymes.
Q11: Are there any alternatives to this compound for similar applications?
A24: Several alternatives exist depending on the specific application. For violet laser excitation in flow cytometry, researchers have explored 3-carboxy-7-hydroxycoumarin (V450), which shows comparable brightness to this compound and compatibility with multi-color panels []. Other coumarin derivatives and alternative fluorophores with similar spectral properties could also be considered based on the specific experimental requirements.
A11: The research does not provide specific information regarding recycling and waste management of this compound.
A11: Access to well-equipped laboratories with instrumentation like fluorescence spectrophotometers, flow cytometers, and confocal microscopes is crucial for conducting research with this compound. Additionally, collaboration with synthetic chemists and access to chemical libraries can facilitate the development and characterization of novel this compound derivatives.
A27: While the provided research doesn't detail this compound's discovery and early development, its emergence as a valuable tool highlights the continuous evolution of fluorescent probes in biological research. The development of the engineered ligase ((E20G/W37T)LplA) specifically for this compound conjugation represents a significant milestone, expanding its applications in live-cell imaging and protein labeling [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


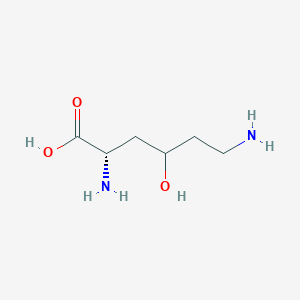
![L-Phenylalanine, N-[(2S)-2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-](/img/structure/B1258230.png)
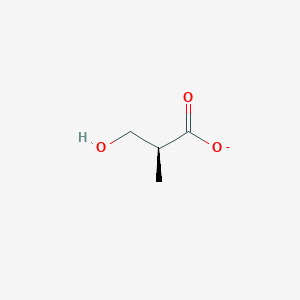
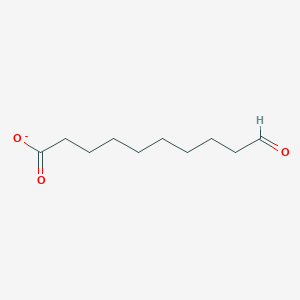
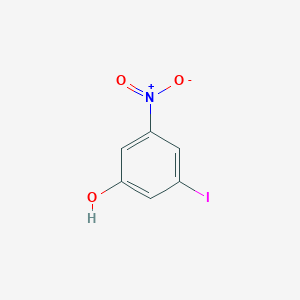
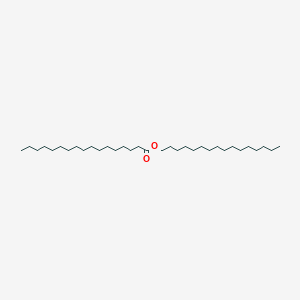
![(1S,9R,10R,16R)-16-methyl-4-[(1S,5R,9R,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-yl]-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1258236.png)
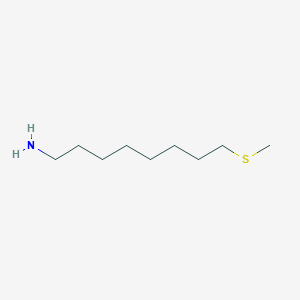
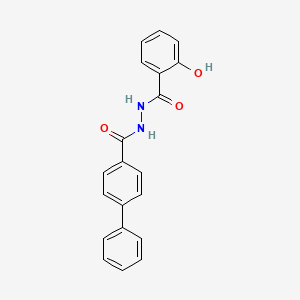
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
![N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid 2-[(6-guanidinohexyl)amino]-2-oxoethyl ester](/img/structure/B1258241.png)
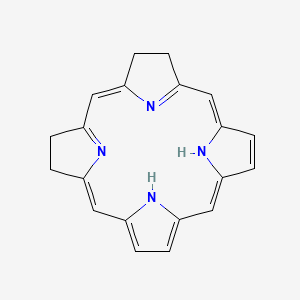
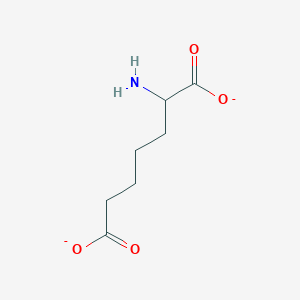
![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)